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Compound of Interest

Compound Name: Cholesterol-PEG-MAL (MW 2000)

Cat. No.: B15575850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophobic characteristics of

Cholesterol-Polyethylene Glycol-Maleimide 2000 (Cholesterol-PEG-MAL 2000). This

amphiphilic polymer is a critical component in advanced drug delivery systems, and

understanding its hydrophobicity is paramount for the rational design and optimization of novel

therapeutic carriers.

Core Concepts: Structure and Amphiphilicity
Cholesterol-PEG-MAL 2000 is a bifunctional lipid-polymer conjugate. Its structure consists of

three key moieties:

Cholesterol: A hydrophobic lipid that serves as the anchor for incorporation into lipid-based

nanocarriers such as liposomes and lipid nanoparticles. Its inherent hydrophobicity allows it

to readily associate with the lipid bilayers of these carriers and to encapsulate lipophilic

drugs.

Polyethylene Glycol (PEG) 2000: A hydrophilic polymer chain with a molecular weight of

approximately 2000 Daltons. The PEG chain imparts stealth characteristics to nanocarriers,

reducing opsonization and clearance by the mononuclear phagocyte system, thereby

prolonging circulation time in the body. It also enhances the aqueous solubility of the entire

molecule and the drug delivery system.
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Maleimide (MAL): A reactive functional group at the distal end of the PEG chain. The

maleimide group allows for the covalent conjugation of targeting ligands, such as antibodies

or peptides containing thiol groups, to the surface of the nanocarrier for targeted drug

delivery.

This distinct combination of a bulky, hydrophobic cholesterol anchor and a flexible, hydrophilic

PEG chain gives Cholesterol-PEG-MAL 2000 its amphiphilic nature. This property drives its

self-assembly in aqueous environments into supramolecular structures like micelles or its

integration into the lipid bilayers of liposomes.

Quantitative Assessment of Hydrophobicity
Direct quantitative data for the hydrophobicity of Cholesterol-PEG-MAL 2000, such as the

Critical Micelle Concentration (CMC), Partition Coefficient (LogP), and Hydrophilic-Lipophilic

Balance (HLB), are not readily available in publicly accessible literature. This is common for

specialized, proprietary drug delivery excipients. However, we can infer its properties from

closely related and well-characterized molecules, such as 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000), another

common component in liposomal formulations.

It is crucial to note that the following data for DSPE-PEG 2000 is provided as a reference point

and the values for Cholesterol-PEG-MAL 2000 may differ due to the different hydrophobic

anchor (cholesterol vs. DSPE).
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Parameter Description
Typical Value (for
DSPE-PEG 2000)

Reference(s)

Critical

MicelleConcentration

(CMC)

The concentration at

which the amphiphilic

molecules begin to

self-assemble into

micelles in an

aqueous solution. A

lower CMC indicates

greater stability of the

micelles upon dilution.

~1 - 2 µM in

physiological buffer
[1]

PartitionCoefficient

(LogP)

A measure of the

differential solubility of

a compound in a

hydrophobic (e.g.,

octanol) and a

hydrophilic (e.g.,

water) phase. A higher

LogP indicates greater

hydrophobicity.

Not directly applicable

in its intact form due

to its amphiphilic

nature. The

cholesterol moiety has

a high LogP, while the

PEG moiety is

hydrophilic.

[2]

Hydrophilic-

LipophilicBalance

(HLB)

An empirical scale to

classify surfactants

based on their

hydrophilicity or

lipophilicity. The scale

typically ranges from 0

to 20.

Calculated HLB

values for similar

PEG-lipids are

generally high,

indicating their

function as o/w

emulsifiers and

stabilizers.

[3]

Experimental Protocols for Hydrophobicity
Characterization
The following are detailed methodologies for key experiments to determine the hydrophobicity

of amphiphilic molecules like Cholesterol-PEG-MAL 2000.
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Determination of Critical Micelle Concentration (CMC) by
Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its

fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

Cholesterol-PEG-MAL 2000

Pyrene (fluorescent probe)

Phosphate-buffered saline (PBS), pH 7.4

Spectrofluorometer

Procedure:

Prepare a stock solution of Cholesterol-PEG-MAL 2000 in PBS.

Prepare a series of dilutions of the Cholesterol-PEG-MAL 2000 stock solution in PBS,

ranging from nanomolar to micromolar concentrations.

Add a small aliquot of a pyrene stock solution (in a suitable solvent like acetone, which is

then evaporated) to each dilution to achieve a final pyrene concentration in the low

micromolar range.

Incubate the solutions at a controlled temperature to allow for equilibration and micelle

formation.

Measure the fluorescence emission spectra of each sample using a spectrofluorometer with

an excitation wavelength of approximately 335 nm.

Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the

pyrene emission spectrum.

Plot the ratio of the fluorescence intensities (I1/I3) as a function of the logarithm of the

Cholesterol-PEG-MAL 2000 concentration.
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The CMC is determined from the inflection point of the resulting sigmoidal curve, where a

sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the hydrophobic

micellar cores.[4]

Determination of the Partition Coefficient (LogP)
Due to the amphiphilic nature of Cholesterol-PEG-MAL 2000, a traditional shake-flask method

for LogP determination of the entire molecule is not practical. However, the hydrophobicity of

the cholesterol anchor can be considered. For the entire molecule, its partitioning behavior

would be more complex and is often characterized by its affinity for lipid membranes rather

than a simple LogP value.
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Caption: Workflow for determining the Critical Micelle Concentration.

Role in Targeted Drug Delivery
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Caption: Logical workflow for Cholesterol-PEG-MAL 2000 in targeted drug delivery.
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Conclusion
Cholesterol-PEG-MAL 2000 is a highly effective and versatile tool in the field of drug delivery,

largely owing to its well-defined amphiphilic properties. The hydrophobic cholesterol moiety

facilitates robust incorporation into lipid-based nanocarriers and the encapsulation of poorly

soluble drugs. Concurrently, the hydrophilic PEG chain provides aqueous stability and

extended circulation in vivo, while the terminal maleimide group enables the attachment of

targeting moieties. A thorough understanding and characterization of its hydrophobic and

hydrophilic balance are essential for the successful development of next-generation targeted

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15575850?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3166632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3166632/
https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://cosmetics.alfa-chemistry.com/resources/reference-guide-to-hlb-values-of-common-emulsifiers.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12260274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12260274/
https://www.benchchem.com/product/b15575850#understanding-the-hydrophobicity-of-cholesterol-peg-mal-2000
https://www.benchchem.com/product/b15575850#understanding-the-hydrophobicity-of-cholesterol-peg-mal-2000
https://www.benchchem.com/product/b15575850#understanding-the-hydrophobicity-of-cholesterol-peg-mal-2000
https://www.benchchem.com/product/b15575850#understanding-the-hydrophobicity-of-cholesterol-peg-mal-2000
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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